Bestatin Methyl Ester
Overview
Description
Bestatin methyl ester is a cell-permeable inhibitor of zinc-binding aminopeptidases. It is a derivative of bestatin, which is known for its ability to inhibit cell proliferation and induce apoptosis in both normal and cancer cells . This compound is particularly noted for its enhanced cell permeability compared to bestatin .
Preparation Methods
The synthesis of bestatin methyl ester involves several steps. One common method starts with the amino acid phenylalanine. The key step in the synthesis is the proline-catalyzed hydroxylation of an aldehyde derived from phenylalanine, which incorporates a hydroxyl group at the alpha position of the aldehyde with high diastereoselectivity . This intermediate is then coupled with a dipeptide, followed by global deprotection to yield this compound .
Chemical Reactions Analysis
Bestatin methyl ester undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the splitting of the ester bond with water, catalyzed by either an acid or a base.
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively, and can alter the functional groups present in the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Bestatin methyl ester has a wide range of scientific research applications:
Mechanism of Action
Bestatin methyl ester exerts its effects by inhibiting zinc-binding aminopeptidases. These enzymes play a crucial role in various cellular processes, including protein degradation and cell signaling . By inhibiting these enzymes, this compound can induce apoptosis and inhibit cell proliferation . It also affects the differentiation of cells by interacting with specific molecular targets and pathways involved in these processes .
Comparison with Similar Compounds
Bestatin methyl ester is unique in its enhanced cell permeability compared to bestatin . Similar compounds include:
Bestatin: A less cell-permeable inhibitor of zinc-binding aminopeptidases.
Epibestatin: A diastereomer of bestatin with similar inhibitory properties.
Phebestin: Another derivative of bestatin with modifications to enhance its biological activity.
This compound stands out due to its improved cell permeability, making it more effective in certain biological applications .
Properties
IUPAC Name |
methyl (2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-11(2)9-14(17(22)23-3)19-16(21)15(20)13(18)10-12-7-5-4-6-8-12/h4-8,11,13-15,20H,9-10,18H2,1-3H3,(H,19,21)/t13-,14+,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNKTWBIPBOGLO-ILXRZTDVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(C(CC1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432965 | |
Record name | Bestatin Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65322-89-6 | |
Record name | Bestatin Methyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bestatin Methyl Ester exert its effects on cell growth and differentiation?
A: this compound (BME) primarily acts by inhibiting Zn2+-binding aminopeptidases, specifically puromycin-sensitive aminopeptidase A (PsaA). [] This inhibition disrupts normal cellular processes, leading to a cascade of downstream effects. Research using Dictyostelium discoideum as a model organism revealed that BME treatment resulted in:
- Reduced cell growth rate and division frequency: This suggests interference with essential cellular processes regulated by PsaA during the growth phase. []
- Impaired spore cell differentiation: This implies a role for PsaA in the developmental pathways leading to spore formation. []
- Altered cell fate decisions: Interestingly, overexpression of PsaA itself favored stalk cell differentiation, highlighting the importance of its precise regulation. []
Q2: Can this compound enhance the effectiveness of other anti-cancer therapies?
A: Research suggests that this compound can potentially augment the efficacy of death ligand-induced apoptosis, a mechanism employed by certain anti-cancer therapies. [] Studies using various human solid tumor cell lines demonstrated that while BME alone had minimal impact on cell growth or apoptosis, it significantly enhanced the effects of:
- Agonistic anti-Fas antibody (CH11): This suggests BME might sensitize tumor cells to Fas-mediated apoptosis. []
- Tumor necrosis factor-α (TNF-α): This effect was observed in TNF-α-sensitive cells, indicating a potential synergistic effect in specific cancer types. []
Q3: How does this compound affect macrophage function and what are the implications for Anthrax Lethal Toxin?
A: this compound has been shown to protect macrophages from the cytotoxic effects of Anthrax Lethal Toxin (LT). [] LT typically kills macrophages by activating caspase-1, but this activation requires the degradation of specific cellular proteins through the N-end rule pathway. BME, along with other inhibitors of this pathway, can block LT-mediated caspase-1 activation and ultimately protect the macrophages. []
Q4: Does this compound exhibit any lysosomotropic properties?
A: Studies suggest that this compound, particularly when conjugated to hydrophobic amino acids like phenylalanine, tyrosine, leucine, and proline, exhibits lysosomotropic properties. [] These conjugates were found to:
- Inhibit phagocytosis of immune complexes by macrophages: This suggests interference with the normal engulfment and degradation of foreign particles. []
- Decrease the buoyant density of lysosomes: This indicates an accumulation of the conjugates within lysosomes, potentially altering their function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.